Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate
Description
Chemical Structure:
This compound is a thiophene derivative with the following substituents:
- Position 2: Cyanoacetyl amino group (–NH–CO–CH₂–CN).
- Position 3: Methyl ester (–COOCH₃).
- Position 4: Methyl group (–CH₃).
- Position 5: Dimethylamino carbonyl group (–CO–N(CH₃)₂).
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-7-9(13(19)20-4)11(15-8(17)5-6-14)21-10(7)12(18)16(2)3/h5H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQWQYIGCRMGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121115 | |
| Record name | Methyl 2-[(2-cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546090-59-9 | |
| Record name | Methyl 2-[(2-cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546090-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate (CAS: 546090-59-9) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C13H15N3O4S, and it has a molar mass of 309.34 g/mol. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a thiophene ring with various functional groups that contribute to its biological properties. The presence of cyanoacetyl and dimethylamino groups suggests potential interactions with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O4S |
| Molar Mass | 309.34 g/mol |
| CAS Number | 546090-59-9 |
| Hazard Class | Irritant |
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Potential
Research has highlighted the potential anticancer activity of thiophene derivatives. In vitro studies have demonstrated that certain analogs can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects on cancer cells are often attributed to the structural features of the thiophene ring and substituents that enhance bioactivity.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular functions.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Antioxidant Activity : Some studies suggest that thiophene derivatives can scavenge free radicals, thereby protecting cells from oxidative stress.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study examining various thiophene derivatives found that certain compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and inhibition of nucleic acid synthesis.
- Cytotoxicity in Cancer Cells : In a study involving B16F10 melanoma cells, analogs of this compound were evaluated for their cytotoxic effects. The results indicated significant inhibition of cell growth without substantial toxicity at lower concentrations, suggesting a favorable therapeutic index.
- Inhibition of Enzymatic Activity : Research has shown that similar compounds can act as effective inhibitors of mushroom tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for developing skin-whitening agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Core
Table 1: Key Structural Analogs and Their Modifications
Key Observations :
Diethylamino vs. Dimethylamino (CAS 514218-43-0): The diethylamino group increases lipophilicity (higher molecular weight: 337.40 vs. The bulkier diethyl group may reduce hydrogen-bonding capacity compared to dimethylamino.
Ester Group Modifications (Ethyl vs. Methyl) :
- Ethyl esters (e.g., CAS 546116-25-0) exhibit increased steric hindrance and slower hydrolysis rates compared to methyl esters, influencing metabolic stability .
Chloroacetyl vs. Cyanoacetyl (CAS 546064-43-1): The chloroacetyl group (–CH₂Cl) is more electrophilic than cyanoacetyl (–CH₂CN), making it reactive in nucleophilic substitutions (e.g., cross-coupling reactions) . Chloroacetyl derivatives are associated with higher toxicity risks compared to cyano analogs .
Aminocarbonyl vs.
Table 2: Physicochemical Properties
Key Insights :
- Lipophilicity: Diethylamino and chloroacetyl analogs have higher LogP values, favoring lipid membrane penetration but reducing aqueous solubility .
- Synthetic Flexibility : The Gewald reaction allows modular substitution, enabling rapid analog synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
